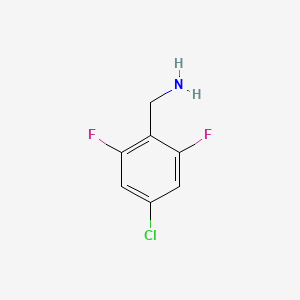

(4-Chloro-2,6-difluorophenyl)methanamine

Description

BenchChem offers high-quality (4-Chloro-2,6-difluorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2,6-difluorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBILGZZEXORCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278787 | |

| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518357-43-2 | |

| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518357-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chloro-2,6-difluorophenyl)methanamine molecular weight

An In-Depth Technical Guide to (4-Chloro-2,6-difluorophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] (4-Chloro-2,6-difluorophenyl)methanamine, a halogenated benzylamine derivative, has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. The specific arrangement of its chloro and difluoro substituents on the phenyl ring imparts unique electronic properties and conformational constraints, making it an attractive starting point for exploring structure-activity relationships (SAR) in drug discovery programs.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthetic routes, analytical characterization, and strategic applications of (4-Chloro-2,6-difluorophenyl)methanamine, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of (4-Chloro-2,6-difluorophenyl)methanamine is critical for its effective use in synthesis and molecular design. The presence of three electron-withdrawing halogen atoms significantly influences the reactivity of both the aromatic ring and the benzylic amine.

| Property | Value | Source(s) |

| Molecular Weight | 177.58 g/mol | [2][4][5] |

| Molecular Formula | C₇H₆ClF₂N | [2][4][5] |

| CAS Number | 518357-43-2 | [4][5] |

| IUPAC Name | (4-chloro-2,6-difluorophenyl)methanamine | [2][4] |

| Synonyms | 4-Chloro-2,6-difluorobenzylamine | [4] |

| Appearance | Colourless viscous liquid | [6] |

| Density | 1.368 g/mL | [4] |

| Refractive Index | ~1.5145 | [6] |

| Purity | Typically ≥95% | [2][4] |

| Solubility | Not miscible or difficult to mix with water | [6][7] |

| Sensitivity | Air sensitive | [6][8] |

The two fluorine atoms at the ortho positions to the aminomethyl group create a sterically hindered and electron-deficient environment. This electronic pull, combined with the chloro group at the para position, modulates the pKa of the amine and influences its potential as a hydrogen bond donor. These features are critical for designing specific interactions with biological targets such as enzymes and receptors.[2][9]

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing (4-Chloro-2,6-difluorophenyl)methanamine is through the reduction of the corresponding nitrile, 4-chloro-2,6-difluorobenzonitrile.[2] This transformation can be achieved via two primary pathways: catalytic hydrogenation and chemical hydride reduction. The choice between these methods often depends on scale, available equipment, and desired purity profile.

Synthetic Workflow Overview

This molecule is a precursor for compounds targeting a range of biological systems. For example, related halogenated phenyl derivatives are integral to the synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antibacterial agents. [3]The unique substitution pattern of (4-Chloro-2,6-difluorophenyl)methanamine offers a distinct advantage for creating ligands with high affinity and selectivity.

Safety, Handling, and Storage

(4-Chloro-2,6-difluorophenyl)methanamine is classified as a corrosive substance and requires careful handling to ensure personnel safety. [5][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [10]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [10]* Handling: Avoid contact with skin, eyes, and clothing. [10]In case of accidental contact, rinse the affected area immediately with plenty of water. * Storage: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. [5][6][8]For long-term stability, storage in a cool, dry place, such as a refrigerator (2-8°C), is recommended. [5]

Conclusion

(4-Chloro-2,6-difluorophenyl)methanamine is a high-value chemical intermediate with significant applications in the field of drug discovery and medicinal chemistry. Its distinct structural and electronic properties, conferred by its specific halogenation pattern, make it an excellent scaffold for developing novel therapeutics. A comprehensive understanding of its synthesis, characterization, and safe handling is paramount for leveraging its full potential in research and development. As the demand for more sophisticated and effective small-molecule drugs continues to grow, the importance of key building blocks like (4-Chloro-2,6-difluorophenyl)methanamine will undoubtedly increase.

References

-

(4-chloro-2,6-difluorophenyl)methanamine hydrochloride (C7H6ClF2N) - PubChemLite. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. [Link]

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google P

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. (4-Chloro-2,6-difluorophenyl)methanamine CAS#: 518357-43-2 [chemicalbook.com]

- 7. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 [chemicalbook.com]

- 8. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

(4-Chloro-2,6-difluorophenyl)methanamine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2,6-difluorophenyl)methanamine is a substituted benzylamine derivative that holds significant interest within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts distinct electronic and steric properties that can influence its reactivity and biological activity. As a key building block in the synthesis of more complex molecules, a thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development.[1] This in-depth technical guide provides a consolidated overview of the known physical characteristics of (4-Chloro-2,6-difluorophenyl)methanamine, details experimental methodologies for their determination, and offers insights into the rationale behind these procedures.

Core Physical and Chemical Properties

The intrinsic physical and chemical characteristics of a compound are critical determinants of its behavior in various experimental and industrial settings. These properties govern its solubility, stability, and suitability for specific applications.

Summary of Physical Properties

A compilation of the available physical property data for (4-Chloro-2,6-difluorophenyl)methanamine is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂N | [2][3][4] |

| Molecular Weight | 177.58 g/mol | [2][3] |

| CAS Number | 518357-43-2 | [2][5] |

| Appearance | Colourless, viscous liquid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Relative Density | 1.368 | [4] |

| Refractive Index | 1.5145 | [2] |

| Water Solubility | Not miscible or difficult to mix with water | [2][5] |

| pKa | Data not available | |

| Sensitivity | Air Sensitive | [2][5] |

Spectroscopic Data (Predicted)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| CH₂ | ~3.9 | ~35 | s | - |

| NH₂ | ~1.7 | - | s (broad) | - |

| Ar-H | ~7.1 | ~112 | t | J(H,F) ≈ 8 |

| C-CN | - | ~118 | t | J(C,F) ≈ 15 |

| C-Cl | - | ~125 | s | - |

| C-F | - | ~160 | dd | J(C,F) ≈ 250, J(C,F) ≈ 10 |

Experimental Protocol: Determination of Density for a Liquid Amine

The accurate determination of density is crucial for various applications, including reaction stoichiometry calculations and formulation development. The following protocol outlines a standard and reliable method for measuring the density of a liquid amine like (4-Chloro-2,6-difluorophenyl)methanamine using a pycnometer (specific gravity bottle).

Principle: The density of a liquid is determined by measuring the mass of a known volume of that liquid. A pycnometer is a flask with a precise and known volume, which allows for the accurate determination of the liquid's mass.

Materials and Equipment:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Thermometer

-

(4-Chloro-2,6-difluorophenyl)methanamine

-

Deionized water

-

Acetone (for cleaning)

-

Controlled temperature water bath

Step-by-Step Methodology:

-

Cleaning and Calibration of the Pycnometer:

-

Rationale: Thorough cleaning is essential to remove any residues that could affect the mass and volume measurements.

-

Procedure: Clean the pycnometer and its stopper with a suitable solvent like acetone, followed by rinsing with deionized water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Calibration: Weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁. Fill the pycnometer with deionized water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer and weigh it. Record this mass as m₂. The volume of the pycnometer (V) can be calculated using the density of water at that specific temperature.

-

-

Sample Measurement:

-

Rationale: Ensuring the sample is at a controlled temperature is critical as density is temperature-dependent.

-

Procedure: Empty and dry the calibrated pycnometer. Fill the pycnometer with (4-Chloro-2,6-difluorophenyl)methanamine. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Insert the stopper, allowing the excess liquid to be expelled.

-

-

Weighing and Calculation:

-

Rationale: An accurate mass measurement of the amine is required to calculate its density.

-

Procedure: Remove the pycnometer from the water bath and carefully dry the exterior. Weigh the pycnometer containing the amine. Record this mass as m₃.

-

Calculation: The mass of the amine is (m₃ - m₁). The density (ρ) of the amine is then calculated using the formula: ρ = (m₃ - m₁) / V

-

Self-Validating System: To ensure the trustworthiness of the results, the calibration of the pycnometer should be performed in triplicate to obtain an average volume. The density measurement of the amine should also be repeated at least three times to ensure reproducibility. The standard deviation of these measurements should be calculated to assess the precision of the result.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like (4-Chloro-2,6-difluorophenyl)methanamine.

Caption: A logical workflow for determining the physical properties of a chemical.

References

-

4,4'-Difluorobenzophenone 104990 - Safety Data Sheet. (n.d.). Retrieved February 2, 2026, from [Link]

-

(4-chloro-2,6-difluorophenyl)methanamine hydrochloride (C7H6ClF2N). (n.d.). PubChemLite. Retrieved February 2, 2026, from [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

Physicochemical Properties of Halloysite. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. (2025, July 21). YouTube. Retrieved February 2, 2026, from [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews. Retrieved February 2, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

(4-Chloro-2-fluorophenyl)methanamine (1 x 5 g). (n.d.). Reagentia. Retrieved February 2, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

Sources

(4-Chloro-2,6-difluorophenyl)methanamine safety and handling

An In-Depth Technical Guide to the Safe Handling of (4-Chloro-2,6-difluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (4-chloro-2,6-difluorophenyl)methanamine. As a crucial building block in pharmaceutical and materials science research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer practical, field-proven insights into its safe management.

Compound Profile and Significance

(4-Chloro-2,6-difluorophenyl)methanamine is a substituted benzylamine derivative with the molecular formula C₇H₆ClF₂N.[1][2] Its unique structure, featuring a chlorinated and difluorinated phenyl ring, makes it a valuable intermediate in the synthesis of complex molecules.[3] The presence of halogen atoms significantly influences the compound's reactivity and physicochemical properties, which in turn dictates the necessary safety precautions.[3] It is primarily used in research and development, particularly as a precursor for bioactive molecules and functional polymers.[3]

Hazard Identification and Classification

While a definitive, universally adopted GHS classification for (4-chloro-2,6-difluorophenyl)methanamine is not consistently reported across all suppliers, available data and information from structurally similar compounds suggest the following potential hazards. It is imperative to treat the compound with a high degree of caution, assuming a conservative hazard profile.

One supplier classifies the compound with the GHS05 pictogram, signaling "Danger" with hazard statements H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[4] Another source suggests a UN number of 2735, classifying it as a Class 8 corrosive substance.[2] For its hydrochloride salt, a "Warning" signal word is used with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Given these classifications, a comprehensive approach to safety is warranted.

Primary Hazards:

-

Corrosivity: Based on data for similar benzylamines, there is a strong potential for this compound to be corrosive to the skin, eyes, and respiratory tract.[5] Contact can cause severe burns and irreversible eye damage.[4]

-

Irritation: It may cause significant irritation to the skin, eyes, and respiratory system.[6]

Physical and Chemical Properties

A summary of the known physical and chemical properties of (4-chloro-2,6-difluorophenyl)methanamine is provided in the table below. Understanding these properties is fundamental to designing safe handling procedures. For instance, its immiscibility in water has implications for spill cleanup.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂N | [1][2] |

| Molecular Weight | 177.58 g/mol | [1][3] |

| Appearance | Colorless, viscous liquid | [1][4] |

| Water Solubility | Not miscible or difficult to mix | [1][4] |

| Refractive Index | 1.5145 | [1][4] |

| Sensitivity | Air sensitive | [1][4] |

Core Directive: Safe Handling and Exposure Control Protocol

The following protocols are designed to minimize exposure and mitigate risks associated with handling (4-chloro-2,6-difluorophenyl)methanamine. The causality behind these recommendations is rooted in the compound's presumed corrosivity and toxicity.

The Hierarchy of Controls

A systematic approach to safety involves implementing controls at various levels. The most effective controls are at the top of the hierarchy.

Caption: Hierarchy of controls for managing risks.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5] This is non-negotiable due to the risk of inhaling corrosive and potentially toxic vapors. All manipulations, including weighing, transferring, and reactions, must be conducted within the fume hood. Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[7]

Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, a comprehensive PPE ensemble is mandatory.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves are essential. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7][8]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[7]

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow illustrates the critical safety checkpoints during a typical experimental procedure involving (4-chloro-2,6-difluorophenyl)methanamine.

Caption: A typical experimental workflow with safety checkpoints.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of (4-chloro-2,6-difluorophenyl)methanamine and prevent hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The compound is reported to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[7] As a primary amine, it can react exothermically with acids and may react with aldehydes and ketones.[3]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and practiced response is critical.

Spill Response

-

Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

-

Large Spills: Evacuate the immediate area and alert laboratory personnel.[7] If the spill is outside of a fume hood, prevent the spread of vapors. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety department immediately.

Exposure Response

The following diagram outlines the immediate actions to take in case of personal exposure.

Caption: Immediate first aid for different exposure routes.

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazards from Combustion: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Toxicological and Ecotoxicological Profile

Toxicological Information: Specific toxicological data for (4-chloro-2,6-difluorophenyl)methanamine is largely unavailable. However, based on related compounds, it is presumed to be harmful and corrosive.[2][4] Symptoms of overexposure to similar chemicals can include headache, dizziness, nausea, and vomiting.[2] Ingestion may cause severe damage to the gastrointestinal tract.[2]

Ecotoxicological Information: There is no specific data available on the ecotoxicity of this compound. However, halogenated aromatic compounds can be persistent in the environment.[3] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.[7] Do not allow the material to enter drains or waterways.[7]

Disposal Considerations

All waste containing (4-chloro-2,6-difluorophenyl)methanamine must be treated as hazardous waste.

-

Waste Containers: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal Method: Dispose of waste through a licensed chemical waste disposal company. Do not dispose of it in the sanitary sewer system.[7]

References

-

4-Chloro-2,6-difluorobenzoic acid SDS, 196194-58-8 Safety Data Sheets - ECHEMI.

-

(4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 | Benchchem.

-

(4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 - ChemicalBook.

-

Spill Control/Emergency Response - EHSO Manual 2025-2026.

-

518357-43-2 | (4-Chloro-2,6-difluorophenyl)methanamine | ChemScene.

-

(4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 - ChemicalBook.

-

MATERIAL SAFETY DATA SHEET - Gujarat Fluorochemicals Limited.

-

2,6-Difluorobenzylamine(69385-30-4) - ChemicalBook.

-

Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration.

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC.

-

Appendix K - Incompatible Chemicals | Environment, Health and Safety.

-

4-Chloro-2-fluorobenzenesulfonamide SDS, 852664-20-1 Safety Data Sheets - ECHEMI.

Sources

- 1. (4-Chloro-2,6-difluorophenyl)methanamine CAS#: 518357-43-2 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 | Benchchem [benchchem.com]

- 4. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 [chemicalbook.com]

- 5. 2,6-Difluorobenzylamine(69385-30-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Strategic Synthesis of (4-Chloro-2,6-difluorophenyl)methanamine: A Technical Guide

Executive Summary & Strategic Value

The (4-Chloro-2,6-difluorophenyl)methanamine scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical design. The 2,6-difluoro substitution pattern creates a unique electronic environment that increases metabolic stability by blocking the oxidation of the benzylic position, while the 4-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or lipophilic tuning.

This guide details the synthesis of this primary amine with a focus on chemoselectivity . The critical challenge in this synthesis is preserving the aryl chloride (C-Cl bond) while reducing the benzylic functionality. Standard hydrogenation protocols often lead to hydrodehalogenation (stripping the chlorine), rendering the batch useless.

Core Recommendation: For high-fidelity synthesis, Borane-mediated reduction of the nitrile is the superior pathway over catalytic hydrogenation, as it avoids competing aryl-chloride reduction.

Retrosynthetic Analysis

To ensure supply chain resilience, we evaluate two distinct disconnections based on commercially available precursors.

-

Pathway A (Primary): Reduction of 4-Chloro-2,6-difluorobenzonitrile.[1] This is the most atom-efficient route for scale-up.

-

Pathway B (Secondary): Reductive amination of 4-Chloro-2,6-difluorobenzaldehyde. This is ideal for small-scale library generation where the aldehyde is already in stock.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic tree illustrating the two primary disconnections to commercially available starting materials.

Method A: Chemoselective Nitrile Reduction (Gold Standard)

This protocol utilizes Borane-Tetrahydrofuran (

Reagents & Materials

| Component | Role | Specifications |

| 4-Chloro-2,6-difluorobenzonitrile | Substrate | Purity >98% |

| Reducing Agent | Freshly opened/titrated | |

| THF (Anhydrous) | Solvent | Water <50 ppm |

| Methanol | Quenching Agent | HPLC Grade |

| HCl (4M in Dioxane) | Salt Formation | Anhydrous |

Step-by-Step Protocol

Step 1: Setup and Inertion

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charge the flask with 4-Chloro-2,6-difluorobenzonitrile (10.0 mmol) and anhydrous THF (30 mL). Cool the system to 0°C using an ice bath.

Step 2: Controlled Addition (Critical Control Point)

-

Causality: The reduction is exothermic. Rapid addition can cause solvent boil-over and side reactions.

-

Add

(1.0 M solution, 30.0 mmol, 3.0 equiv) dropwise via the addition funnel over 20 minutes. Maintain internal temperature <5°C.

Step 3: Reaction Propagation

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux (66°C) for 4–6 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc) or LCMS. The disappearance of the nitrile peak is the primary endpoint.

Step 4: Quenching and Workup

-

Cool the reaction mixture to 0°C.

-

Caution: Carefully add Methanol (20 mL) dropwise. Vigorous hydrogen gas evolution will occur.

-

Once evolution ceases, add 6M aqueous HCl (10 mL) and reflux for 1 hour. Reasoning: This step breaks the intermediate boron-amine complex.

-

Concentrate the solvent under reduced pressure. Basify the residue with 2M NaOH to pH >12 and extract with Dichloromethane (DCM) (

).

Step 5: Isolation of the Hydrochloride Salt

-

Dry the combined organic layers over

and filter. -

Add 4M HCl in Dioxane (1.2 equiv) to the filtrate. The white precipitate (Amine·HCl) will form immediately.

-

Filter and wash with cold diethyl ether.

Method B: Reductive Amination (Alternative)

Use this method if the aldehyde precursor is more readily available or if you wish to introduce isotopic labeling (e.g., using deuterated borohydride).

Protocol Summary

-

Imine Formation: Dissolve 4-Chloro-2,6-difluorobenzaldehyde (10 mmol) and Ammonium Acetate (100 mmol, 10 equiv) in Methanol (50 mL). Stir at room temperature for 2 hours.

-

Reduction: Add Sodium Cyanoborohydride (

) (15 mmol, 1.5 equiv).-

Note:

is preferred over

-

-

Workup: Acidify with HCl to decompose excess hydride, neutralize with NaOH, and extract with DCM.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

Self-Validating Analytical Data

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | Absence of peak at ~2230 | Confirms complete consumption of Nitrile. |

| 1H NMR (DMSO-d6) | Peak at ~4.0 ppm (singlet, 2H) | Corresponds to the benzylic |

| 1H NMR (DMSO-d6) | Broad singlet at ~8.5 ppm (3H) | Corresponds to the Ammonium |

| LC-MS | M+1 = 178.0 (Free base) | Confirms molecular weight and isotopic pattern of Chlorine ( |

Stability & Storage

-

Form: Store as the Hydrochloride salt . The free amine is hygroscopic and readily absorbs

from the air to form carbamates. -

Conditions: Desiccator at 4°C.

Workflow Visualization

The following diagram illustrates the critical decision pathways and process flow for the synthesis.

Caption: Decision logic for selecting the reduction method based on chemoselectivity requirements.

References

-

PrepChem. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. (Adapted protocol for chloro-analog). Retrieved October 26, 2023, from [Link]

- Google Patents. (2002). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733244, 2,4-Difluorobenzylamine. (Structural analog reference). Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved October 26, 2023, from [Link]

Sources

Unlocking Potential: A Technical Guide to the Research Applications of (4-Chloro-2,6-difluorophenyl)methanamine

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-2,6-difluorophenyl)methanamine is a highly functionalized benzylamine derivative poised as a strategic building block in modern chemical research. Its unique substitution pattern—featuring a nucleophilic primary amine, a synthetically versatile chloro group, and two electron-withdrawing fluorine atoms—imparts a distinct combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of this compound's potential, moving beyond catalog data to offer a senior application scientist's perspective on its synthesis, reactivity, and strategic deployment in medicinal chemistry, agrochemical development, and materials science. We will dissect the causality behind its utility, provide validated experimental frameworks, and illustrate its potential in creating novel molecular architectures.

Section 1: Physicochemical Profile and Synthesis

A foundational understanding of a chemical building block's properties is paramount for its effective use in synthesis and application development.

Core Chemical Properties

The key physicochemical properties of (4-Chloro-2,6-difluorophenyl)methanamine are summarized below, providing a snapshot for reaction planning and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂N | [1] |

| Molecular Weight | 177.58 g/mol | [1] |

| CAS Number | 518357-43-2 | [1] |

| Appearance | Colourless viscous liquid | [2][3] |

| Water Solubility | Not miscible or difficult to mix | [2][3] |

| Sensitivity | Air Sensitive | [2][3] |

| Refractive Index | ~1.5145 | [2][3] |

Analytical Characterization

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for assessing the purity of (4-Chloro-2,6-difluorophenyl)methanamine and monitoring its reaction progress. Given its aromatic nature, UV detection is highly effective.[1]

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 1 µL |

Rationale: A reversed-phase C18 column provides excellent retention for this moderately polar compound. The acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peaks. A standard acetonitrile/water gradient allows for efficient elution and separation from potential impurities.[1]

Synthetic Strategy: From Nitrile to Amine

The most direct and widely employed route for synthesizing (4-Chloro-2,6-difluorophenyl)methanamine is the reduction of the corresponding benzonitrile precursor, 4-chloro-2,6-difluorobenzonitrile.[1] This transformation is a cornerstone of amine synthesis due to its high efficiency and the commercial availability of the nitrile starting material.

Caption: Synthesis of the title compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2,6-difluorobenzonitrile

-

Reactor Setup: To a hydrogenation-rated pressure vessel, add 4-chloro-2,6-difluorobenzonitrile (1.0 eq) and 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Solvent Addition: Add ethanol (10-20 volumes, e.g., 10-20 mL per gram of nitrile). If the hydrochloride salt is desired, add concentrated hydrochloric acid (1.1 eq).

-

Inerting: Seal the vessel and purge with nitrogen gas (3 cycles) to remove atmospheric oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via HPLC or TLC. The reaction is typically exothermic and may require cooling.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If the free base is desired and HCl was used, the crude salt can be neutralized with an aqueous base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield the final product.

Trustworthiness: This protocol is self-validating. The completion of the reaction can be unequivocally confirmed by the disappearance of the nitrile peak and the appearance of the product peak in HPLC analysis. Furthermore, the consumption of hydrogen gas serves as a real-time indicator of reaction progress. The use of a robust catalyst like Pd/C ensures high conversion.[1]

Section 2: The Strategic Role of the 4-Chloro-2,6-difluoro Phenyl Motif

The specific arrangement of halogen substituents on the phenyl ring is not arbitrary; it is a deliberate design element that imparts significant advantages in drug discovery and materials science.

The "Fluorine Advantage" in Medicinal Chemistry

The inclusion of fluorine atoms is a well-established strategy to enhance drug-like properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often increases the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (including hydrogen bonds) with enzyme active sites, potentially increasing binding affinity and potency.[1]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[1][4]

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms lowers the pKa of the nearby primary amine, influencing its ionization state at physiological pH and thus affecting its interaction with targets and its solubility.

The Chloro Substituent as a Synthetic Handle

While the fluorine atoms are often retained in the final molecule for their beneficial properties, the chlorine atom at the 4-position serves as a versatile synthetic handle.[1] It is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amine groups to further explore the chemical space and optimize structure-activity relationships (SAR).

Section 3: Key Synthetic Transformations and Applications

The primary amine of (4-Chloro-2,6-difluorophenyl)methanamine is a reactive nucleophile, making it a valuable partner in numerous fundamental bond-forming reactions.[1]

Caption: Major reaction pathways for derivatizing the title amine.

Core Amine Reactions

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents like EDC/HOBt or acyl chlorides is a straightforward way to build complexity. This is a fundamental reaction in the synthesis of countless active pharmaceutical ingredients (APIs).

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) forms secondary or tertiary amines, respectively. This is a highly reliable and versatile method for N-alkylation.[1]

-

Mannich Reaction: As the amine component in this three-part reaction with formaldehyde and an active hydrogen compound, it can generate β-amino carbonyl structures, which are important pharmacophores.[1]

-

Petasis (Borono-Mannich) Reaction: This multicomponent reaction with a carbonyl compound and a vinyl- or aryl-boronic acid provides direct access to highly substituted amines, including valuable allylic amines.[1]

Section 4: Potential Applications in Research

The structural motifs accessible from (4-Chloro-2,6-difluorophenyl)methanamine are prevalent in various classes of bioactive molecules.

Medicinal Chemistry & Drug Discovery

-

Kinase Inhibitors: Substituted benzylamines are common features in kinase inhibitors, where the amine can form a key hydrogen bond with the hinge region of the kinase ATP-binding site. The halogenated phenyl ring can occupy hydrophobic pockets and provide vectors for further substitution to enhance potency and selectivity. The structurally related 4'-Chloro-2',6'-difluoroacetophenone has been proposed as a precursor for kinase inhibitors targeting pathways like MAPK/ERK.[5]

Caption: Potential targeting of the MAPK/ERK signaling pathway.

-

Agrochemicals: Fluorinated compounds are of great interest in agrochemical research due to their enhanced biological activity and stability.[4] For instance, the insecticide diflubenzuron contains a 1-(4-chlorophenyl) and a 3-(2,6-difluorobenzoyl)urea moiety, highlighting the utility of these halogenation patterns in creating potent agrochemicals.[6] (4-Chloro-2,6-difluorophenyl)methanamine serves as a direct precursor to scaffolds that could be explored for novel herbicidal or pesticidal activity.

Materials Science

The combination of a reactive amine and a thermally stable, halogenated aromatic ring makes this compound an attractive monomer for high-performance polymers.[1]

-

Polymer Synthesis: Through polycondensation reactions with dianhydrides or diacyl chlorides, it can be incorporated into polymer backbones like polyimides and polyamides.

-

Property Enhancement: The integration of the 4-chloro-2,6-difluorophenyl group is expected to enhance key material properties.

| Polymer Type | Potential Property Enhancements |

| Polyimides | Increased thermal stability, improved chemical resistance, lower dielectric constant. |

| Polyamides | Enhanced flame retardancy, higher glass transition temperature, reduced moisture absorption. |

Conclusion

(4-Chloro-2,6-difluorophenyl)methanamine is far more than a simple chemical intermediate. It is a strategically designed building block that offers researchers a reliable starting point for complex molecular design. The confluence of its nucleophilic amine handle, the property-enhancing fluorine atoms, and the synthetically versatile chlorine atom provides a powerful toolkit for innovation. Its demonstrated utility in forming a wide array of C-N and C-C bonds, coupled with the proven value of its structural motifs in pharmaceuticals, agrochemicals, and advanced materials, positions it as a key enabler for future discoveries in both academic and industrial research.

References

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.

-

(4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine - NIH. National Institutes of Health. [Link]

-

Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Residues of diflubenzuron [1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea] in pasture soil, vegetation, and water following aerial applications - PubMed. PubMed. [Link]

Sources

- 1. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 | Benchchem [benchchem.com]

- 2. (4-Chloro-2,6-difluorophenyl)methanamine CAS#: 518357-43-2 [chemicalbook.com]

- 3. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Residues of diflubenzuron [1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea] in pasture soil, vegetation, and water following aerial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Technical Profile: (4-Chloro-2,6-difluorophenyl)methanamine

Executive Summary

(4-Chloro-2,6-difluorophenyl)methanamine (CAS: 518357-43-2) is a specialized fluorinated building block increasingly utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by a specific 2,6-difluoro substitution pattern that sterically protects the benzylic position and a 4-chloro group that modulates lipophilicity and metabolic stability, this amine is a critical intermediate for next-generation kinase inhibitors and antiviral agents. While currently classified as a high-value research chemical rather than a bulk commodity, its commercial availability is stabilizing through established contract research organizations (CROs) and specialized fluorochemistry suppliers.

Chemical Identity & Physical Profile

This compound belongs to the class of halogenated benzylamines. The unique electronic properties of the fluorine atoms at the 2 and 6 positions create a "privileged scaffold" effect, often improving the binding affinity and metabolic half-life of drug candidates.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | (4-Chloro-2,6-difluorophenyl)methanamine |

| Synonyms | 4-Chloro-2,6-difluorobenzylamine; 4-Chloro-2,6-difluorobenzenemethanamine |

| CAS Number (Free Base) | 518357-43-2 |

| CAS Number (HCl Salt) | 1956354-72-5 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| Appearance | Colorless to pale yellow liquid (Free base) or White solid (HCl salt) |

| Boiling Point | ~235°C (Predicted at 760 mmHg) |

| Density | ~1.4 g/cm³ |

| Solubility | Soluble in Methanol, DCM, DMSO; HCl salt soluble in water |

| pKa | ~8.5 (Amine conjugate acid, predicted) |

Synthetic Routes & Manufacturing

The commercial production of (4-Chloro-2,6-difluorophenyl)methanamine typically follows a linear synthesis starting from commercially available 2,6-difluoroaniline. This route is favored for its high regioselectivity and scalability.

Industrial Synthesis Pathway

-

Halogenation: Electrophilic aromatic substitution of 2,6-difluoroaniline using N-chlorosuccinimide (NCS) or chlorine gas. The amino group directs the chlorine almost exclusively to the para position (4-position), blocked at ortho positions by fluorine.

-

Sandmeyer Reaction (Cyanation): The resulting 4-chloro-2,6-difluoroaniline is diazotized (NaNO₂/HCl) and treated with Copper(I) cyanide (CuCN) to form the nitrile intermediate, 4-chloro-2,6-difluorobenzonitrile.

-

Reduction: The nitrile is reduced to the primary amine using catalytic hydrogenation (Raney Nickel or Pd/C) or hydride donors (Borane-THF), often followed by HCl salt formation for stability.

Diagram 1: Manufacturing Workflow

Caption: Primary industrial synthesis route via regioselective chlorination and nitrile reduction.

Commercial Availability & Supply Chain

The supply chain for this compound is currently transitioning from "custom synthesis" to "catalog item." It is readily available in gram-scale quantities for R&D, with kilogram-scale batches available upon request with lead times of 4–8 weeks.

Supplier Landscape

-

Tier 1 (Catalog Suppliers): Companies like BLD Pharm , Ambeed , and Matrix Scientific stock this item in 1g, 5g, and 10g units.

-

Tier 2 (Bulk Manufacturers): Chinese CROs (e.g., Changzhou Hopschain, Shandong Welt Chem) list the compound, indicating capability for scale-up.

-

Cost Analysis:

-

Research Scale: ~

60 per gram (High variance depending on purity and salt form). -

Bulk Scale: Prices drop significantly for >100g orders, estimated at

3,500/kg depending on raw material costs.

-

Procurement Considerations

-

Salt Form: The hydrochloride salt (CAS 1956354-72-5) is preferred for storage stability as the free base amine reacts with atmospheric CO₂ (carbamate formation).

-

Purity: Standard purity is ≥95%. For late-stage drug development, ≥98% is required and may necessitate custom purification (recrystallization).

Handling, Safety, and Quality Control

As a halogenated benzylamine, this compound poses specific safety risks and requires rigorous QC protocols.

Safety Profile (GHS Classification)

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles/face shield, and use within a fume hood is mandatory.

Quality Control Protocols

To validate incoming batches, the following analytical methods are standard:

-

¹H-NMR (DMSO-d₆): Confirm the methylene singlet (~3.8 ppm) and the aromatic proton splitting pattern (triplet or multiplet due to F-H coupling).

-

HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient with 0.1% TFA.

-

Fluorine NMR: Essential to confirm the 2,6-difluoro substitution pattern and rule out regioisomers (e.g., 2,4-difluoro).

Diagram 2: Quality Assurance Workflow

Caption: Standard QC workflow for validating fluorinated benzylamine building blocks.

References

-

ChemicalBook. (2023). (4-Chloro-2,6-difluorophenyl)methanamine Product Properties and Suppliers. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: (4-Chloro-2,6-difluorophenyl)methanamine Hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533465, (4-Chloro-2,6-difluorophenyl)methanamine. Retrieved from

- Organic Syntheses. (2024). General Methods for Nitrile Reduction to Amines. (Contextual grounding for synthesis route).

-

Google Patents. (2017). Synthetic method of 2,4-difluorobenzylamine. (Reference for analogous industrial synthesis methodologies). Retrieved from

(4-Chloro-2,6-difluorophenyl)methanamine literature review

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: (4-Chloro-2,6-difluorophenyl)methanamine (CAS 518357-43-2)

Part 1: Executive Technical Summary

(4-Chloro-2,6-difluorophenyl)methanamine (CAS 518357-43-2) is a specialized benzylamine intermediate used critically in the optimization of small molecule drugs. Unlike its simpler analog, 2,4-difluorobenzylamine (a key intermediate for Dolutegravir), this tri-substituted scaffold offers a distinct electronic and steric profile.[1] The 2,6-difluoro substitution pattern creates a "privileged" steric shield that protects the benzylic position from metabolic oxidation, while the 4-chloro substituent modulates lipophilicity (

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this moiety, specifically focusing on its role in developing P2X3 receptor antagonists , Aurora kinase inhibitors , and BCATm inhibitors .[1]

Part 2: Physicochemical Profile

Understanding the fundamental properties of this building block is essential for predicting its behavior in reaction mixtures and biological systems.

| Property | Data | Relevance |

| IUPAC Name | (4-Chloro-2,6-difluorophenyl)methanamine | Official nomenclature |

| CAS Number | 518357-43-2 | Unique identifier for procurement |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 177.58 g/mol | Yield calculations |

| Appearance | Colorless to pale yellow liquid | Quality control visual check |

| Boiling Point | ~235°C (Predicted) | High boiling point requires vacuum distillation for purification |

| Basicity ( | ~8.5 (Conjugate acid) | Lower than benzylamine (~9.[2][3][4][5][6][7][8][9]3) due to electron-withdrawing F atoms |

| Lipophilicity ( | ~2.1 | Higher lipophilicity aids membrane permeability |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Compatible with standard organic synthesis solvents |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (4-Chloro-2,6-difluorophenyl)methanamine is primarily achieved through the reduction of its nitrile precursor. This route is preferred for industrial scalability over the reductive amination of the aldehyde due to the stability of the nitrile starting material.

Primary Route: Catalytic Hydrogenation of Nitrile

Reaction Overview:

Protocol:

-

Preparation: Charge a high-pressure hydrogenation vessel with 4-chloro-2,6-difluorobenzonitrile (1.0 eq) dissolved in absolute ethanol (10 volumes).

-

Catalyst Loading: Add 10 wt% Palladium on Carbon (Pd/C, 50% wet) under an inert nitrogen atmosphere to prevent ignition.[1]

-

Acidification: Add concentrated HCl (1.1 eq). Note: The presence of acid prevents the formation of secondary amine byproducts (dimerization) by protonating the primary amine as it forms.

-

Hydrogenation: Pressurize the vessel with

gas (3–5 bar) and stir vigorously at room temperature (25°C) for 12–24 hours. Monitor consumption of -

Work-up: Filter the catalyst through a Celite pad (handle with care; spent catalyst is pyrophoric). Concentrate the filtrate to obtain the hydrochloride salt.

-

Free Basing: Suspend the salt in DCM and wash with 1M NaOH. Dry the organic layer over

and concentrate to yield the free amine.

Alternative Route: Reductive Amination

Useful when the aldehyde precursor 4-chloro-2,6-difluorobenzaldehyde is more readily available.

Protocol:

-

Dissolve 4-chloro-2,6-difluorobenzaldehyde (1.0 eq) in Methanol.

-

Add Ammonium Acetate (10.0 eq) and stir for 1 hour to form the imine in situ.

-

Add Sodium Cyanoborohydride (

, 1.2 eq) portion-wise. -

Stir at ambient temperature for 16 hours.

-

Quench with dilute HCl, neutralize with

, and extract with Ethyl Acetate.

Synthesis Workflow Diagram

Figure 1: Synthetic pathways to (4-Chloro-2,6-difluorophenyl)methanamine showing the preferred nitrile reduction and alternative reductive amination routes.

Part 4: Medicinal Chemistry Applications

This building block is not merely a passive linker; it is an active pharmacophore modulator.[1][10]

Pharmacophore Mechanics

-

Metabolic Stability (The "Fluorine Shield"): The fluorine atoms at positions 2 and 6 create a steric and electronic barrier.[1] This prevents oxidative metabolism at the benzylic position and the ortho-positions of the ring, extending the half-life (

) of the drug. -

Lipophilicity Modulation: The 4-chloro substituent significantly increases lipophilicity compared to the unsubstituted analog. This is crucial for drugs needing to cross the Blood-Brain Barrier (BBB) or penetrate mycobacterial cell walls (in TB research).

-

Electronic Effects: The electron-withdrawing nature of the three halogens reduces the basicity of the benzylic amine, which can reduce non-specific binding (hERG liability) compared to more basic amines.

Case Studies in Drug Discovery

1. P2X3 Receptor Antagonists (Chronic Cough & Pain) Research into P2X3 antagonists for treating chronic cough has utilized this moiety.[1] The 4-chloro-2,6-difluorobenzyl group serves as a lipophilic anchor that fits into the hydrophobic pocket of the P2X3 receptor, improving potency over the simple benzyl analog.

-

Reference: Patent GB2575490A identifies this specific substitution pattern as a preferred "R2" group for optimizing receptor affinity.

2. Aurora Kinase Inhibitors (Oncology) In the development of pyrimidine-based Aurora Kinase inhibitors, the (4-chloro-2,6-difluorophenyl)methanamine fragment was used to synthesize Compound 15.[7]

-

Mechanism:[1][4][6][11] The fragment aids in reducing levels of cMYC oncoproteins.[7] The 4-chloro group was found to be essential for this phenotypic effect; removing it (leaving just the 2,6-difluoro) maintained kinase inhibition but lost the cMYC reduction capability.

3. BCATm Inhibitors (Metabolic Disorders) Inhibitors of mitochondrial branched-chain aminotransferase (BCATm) have used this amine to form amide linkages.

-

Impact: Compound 61, utilizing this amine, showed significant elevation of branched-chain amino acids in vivo, validating the scaffold's ability to support oral bioavailability and target engagement.[1]

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating when to deploy the 4-chloro-2,6-difluorobenzyl scaffold.

Part 5: Handling & Safety

Signal Word: DANGER GHS Classification: Skin Corrosion/Irritation (Category 1B)[1]

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

-

Precautionary Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[1] Work inside a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The amine can absorb

from the air to form carbamates if left exposed. -

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

-

References

-

Benchchem. (2025).[1] (4-Chloro-2,6-difluorophenyl)methanamine Product Data. Retrieved from [1]

-

Sigma-Aldrich. (2025).[2] 4-Chloro-2,6-difluorobenzylamine CAS 518357-43-2 Product Sheet. Retrieved from

-

Ford, R. et al. (2020).[1] P2X3 Receptor Antagonists. GB Patent 2575490A. Retrieved from

-

Lee, H. et al. (2021).[1] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins". Journal of Medicinal Chemistry, 64(11).[1] Retrieved from [1]

-

Borthwick, J. A. et al. (2015).[1] "Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors". Journal of Medicinal Chemistry, 58(18).[1] Retrieved from [1]

Sources

- 1. CAS 73183-34-3: Bis(pinacolato)diborane | CymitQuimica [cymitquimica.com]

- 2. 2,6-二氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GB2575490A - P2X3 receptor antagonists - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2 | Benchchem [benchchem.com]

- 11. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

Methodological & Application

HPLC method for (4-Chloro-2,6-difluorophenyl)methanamine purity

Application Note: High-Performance Liquid Chromatography Analysis for the Purity Assessment of (4-Chloro-2,6-difluorophenyl)methanamine

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity profiling of (4-Chloro-2,6-difluorophenyl)methanamine (CAS: 518357-43-2). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors, the purity of this primary amine is paramount. This guide addresses the specific chromatographic challenges posed by halogenated benzylamines—specifically peak tailing and retention variability—by utilizing a low-pH phosphate buffer system on a base-deactivated C18 stationary phase.

Introduction & Analyte Profile

(4-Chloro-2,6-difluorophenyl)methanamine is a primary benzylamine derivative characterized by an electron-deficient aromatic ring due to the 2,6-difluoro and 4-chloro substitution pattern.

-

Chemical Structure: A benzylamine core with significant halogenation.

-

pKa: Estimated at ~8.6 (similar to 2,4-difluorobenzylamine). The molecule exists as a cationic species (

) under standard acidic HPLC conditions. -

Critical Impurities:

The Analytical Challenge:

Primary amines often exhibit severe peak tailing on silica-based columns due to secondary interactions between the positively charged amine and residual silanol groups (

Method Development Philosophy

To ensure a self-validating and robust method, we employ a "Suppress and Separate" strategy:

-

Silanol Suppression (pH Control): By maintaining the mobile phase pH at 2.5 , we ensure two things:

-

The analyte remains fully protonated (

), preventing dual-mode retention (mixed ionic/hydrophobic). -

The surface silanols of the column are protonated (

), neutralizing their negative charge and minimizing ionic tailing.

-

-

Stationary Phase Selection: A Base-Deactivated C18 (BDC-C18) or a high-density bonding C18 column is selected to sterically shield the silica support.

-

Detection: The halogenated aromatic ring exhibits strong UV absorption at 220 nm , providing high sensitivity for both the amine and its non-amine impurities.

Logic Diagram: Method Selection Strategy

Figure 1: Decision matrix for selecting chromatographic conditions for basic amines.

Detailed Experimental Protocol

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | High carbon load and double end-capping prevent amine tailing. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak broadening). |

| Detection | UV @ 220 nm (Ref 360 nm) | Max absorbance for halogenated benzenes; 254 nm is a secondary option. |

| Run Time | 20 Minutes | Sufficient to elute hydrophobic nitrile precursors. |

Reagents & Mobile Phase Preparation

-

Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%), Milli-Q Water. -

Buffer Preparation (20 mM Phosphate, pH 2.5):

-

Dissolve 2.72 g of

in 900 mL of water. -

Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid.

-

Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

-

Gradient Program

The amine (polar) elutes early, while the nitrile (non-polar) elutes late.

| Time (min) | % Mobile Phase A (Buffer pH 2.5) | % Mobile Phase B (Acetonitrile) | Event |

| 0.0 | 90 | 10 | Injection / Amine Retention |

| 10.0 | 40 | 60 | Gradient Ramp |

| 12.0 | 10 | 90 | Wash (Elute Nitriles) |

| 15.0 | 10 | 90 | Hold |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Sample Preparation Workflow

Correct sample preparation is critical to avoid "solvent shock," which causes split peaks for early eluting amines.

Diluent: 90:10 (Buffer pH 2.5 : Acetonitrile). Do not dissolve in 100% ACN.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of (4-Chloro-2,6-difluorophenyl)methanamine into a 10 mL volumetric flask. Dissolve in 5 mL ACN (to ensure solubility of impurities), then make up to volume with Buffer.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into a 10 mL flask. Fill to volume with Diluent .

-

Filtration: Filter through a 0.45 µm PVDF syringe filter into an HPLC vial.

Workflow Diagram

Figure 2: Sample preparation workflow to ensure solubility of hydrophobic impurities while maintaining peak shape.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T principle), the system must pass these criteria before sample analysis:

| Parameter | Acceptance Criteria | Troubleshooting |

| Tailing Factor ( | If | |

| Theoretical Plates ( | If low, check connections for dead volume. | |

| Resolution ( | If low, decrease gradient slope (e.g., 5% B/min). | |

| RSD (Area) | If high, check injector precision or seal wash. |

Linearity: The method should be linear from 0.1 µg/mL (LOQ) to 150 µg/mL (

Troubleshooting & Insights

-

Ghost Peaks: If you observe peaks at the very end of the gradient, these are likely "carry-over" from previous runs or contaminants in the water source. Run a blank injection (Diluent only) to confirm.

-

Retention Time Shift: Fluorinated compounds are sensitive to temperature.[2] Ensure the column oven is stable at 30°C.

-

Alternative Selectivity: If isomeric impurities (e.g., 2,4-difluoro isomer) co-elute, switch to a Pentafluorophenyl (PFP) column. PFP phases offer specific

and electrostatic interactions with halogenated aromatics that C18 cannot provide.

References

-

ChemicalBook. (4-Chloro-2,6-difluorophenyl)methanamine Properties and CAS Data. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118798962, (4-chloro-2,6-difluorophenyl)methanamine. Retrieved from .

- Center for Drug Evaluation and Research (CDER).Review of Chromatographic Methods for Amines. (General guidance on amine analysis).

-

Bormans, G., et al. Retention of [18F]fluoride on reversed phase HPLC columns.[3] (Discusses retention behavior of fluorinated species on C18). Retrieved from .

-

Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. (Insight on PFP columns for halogenated compounds). Retrieved from .

Sources

Derivatization reactions of (4-Chloro-2,6-difluorophenyl)methanamine

An Application Guide to the Strategic Derivatization of (4-Chloro-2,6-difluorophenyl)methanamine for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(4-Chloro-2,6-difluorophenyl)methanamine is a pivotal structural motif in medicinal chemistry, valued for its unique electronic and conformational properties imparted by the halogenated phenyl ring. The strategic derivatization of its primary amine functionality is a cornerstone of lead optimization, enabling the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of key derivatization reactions—N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination—offering experienced researchers and drug development professionals both the theoretical underpinnings and field-proven, step-by-step protocols for synthesizing novel analogues.

The Strategic Importance of the (4-Chloro-2,6-difluorobenzyl) Moiety

The (4-Chloro-2,6-difluorophenyl)methanamine scaffold is more than a simple primary amine; it is a carefully designed building block for bioactive molecules. The presence of fluorine atoms can significantly enhance crucial drug-like properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] The chlorine atom at the 4-position offers an additional vector for chemical modification or can play a key role in target binding.[1] Consequently, the primary amine serves as a versatile handle for introducing a wide array of functional groups, allowing for systematic exploration of the structure-activity relationship (SAR). This guide focuses on the three most common and impactful derivatization strategies.

Core Derivatization Protocols and Methodologies

N-Acylation: Crafting Amide Bonds for Structural Diversity

Expert Rationale: The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry. This transformation converts the basic primary amine into a neutral, planar amide group, which can act as both a hydrogen bond donor and acceptor. This change dramatically alters the electronic and steric profile of the parent molecule, influencing its solubility, membrane permeability, and ability to interact with protein targets. The reaction proceeds via the nucleophilic attack of the amine on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.[2]

Detailed Experimental Protocol: Synthesis of N-((4-Chloro-2,6-difluorophenyl)methyl)acetamide

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Chloro-2,6-difluorophenyl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA), to the stirred solution. The base acts as a scavenger for the HCl byproduct.[3]

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product via flash column chromatography on silica gel to yield the pure N-((4-Chloro-2,6-difluorophenyl)methyl)acetamide.

Quantitative Data Summary for N-Acylation

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Stoichiometry | Amine:Base:Acyl Chloride (1.0 : 1.2 : 1.1) | A slight excess of base and acylating agent ensures complete consumption of the starting amine. |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that solubilizes reactants and does not interfere with the reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |

| Reaction Time | 2 - 4 hours | Typical duration for this reaction type; should be confirmed by reaction monitoring. |

Workflow for N-Acylation

Caption: General workflow for the N-acylation of the title amine.

N-Sulfonylation: Installing the Versatile Sulfonamide Moiety

Expert Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and hypoglycemic agents. Reacting (4-Chloro-2,6-difluorophenyl)methanamine with a sulfonyl chloride produces a stable sulfonamide derivative. This derivatization introduces a strongly electron-withdrawing sulfonyl group, which significantly increases the acidity of the remaining N-H proton, turning it into a potent hydrogen bond donor.[1] This modification can fundamentally alter the molecule's interaction with biological targets.

Detailed Experimental Protocol: Synthesis of N-((4-Chloro-2,6-difluorophenyl)methyl)benzenesulfonamide

-

Reagent Preparation: Dissolve (4-Chloro-2,6-difluorophenyl)methanamine (1.0 eq.) in anhydrous pyridine or DCM in a dry round-bottom flask with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas and cool the solution to 0 °C in an ice-water bath.

-

Base Consideration: If using DCM as the solvent, add a base like triethylamine (1.5 eq.). If using pyridine, it serves as both the solvent and the base.

-

Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.2 eq.) portion-wise or as a solution in the reaction solvent. Maintain the temperature at 0 °C during addition.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The reaction is often slower than acylation and may require gentle heating (e.g., 40 °C) for completion. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully add 1 M HCl (aq) to neutralize the excess pyridine/base. Transfer to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Final Product: Purify the crude residue by flash column chromatography or recrystallization to obtain the pure sulfonamide product.

Quantitative Data Summary for N-Sulfonylation

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Stoichiometry | Amine:Sulfonyl Chloride (1.0 : 1.2) | A modest excess of the sulfonyl chloride drives the reaction to completion. |

| Solvent/Base | Pyridine or DCM/TEA | Pyridine is a classic choice, acting as both solvent and base. DCM/TEA is a common alternative. |

| Temperature | 0 °C to RT (or 40 °C) | Controlled addition at 0 °C, followed by warming to ensure a controlled and complete reaction. |

| Reaction Time | 6 - 12 hours | Sulfonylation is generally slower than acylation and requires longer reaction times. |

Workflow for N-Sulfonylation

Caption: General workflow for the N-sulfonylation of the title amine.

N-Alkylation via Reductive Amination: Forging C-N Bonds

Expert Rationale: Reductive amination is a highly efficient and versatile method for N-alkylation. It allows for the introduction of primary or secondary alkyl groups by reacting the amine with an aldehyde or ketone. The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the carbonyl starting material and are tolerant of mildly acidic conditions that favor imine formation. This method is a cornerstone for building molecular complexity.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(4-chloro-2,6-difluorophenyl)methanamine

-

Reagent Preparation: To a solution of (4-Chloro-2,6-difluorophenyl)methanamine (1.0 eq.) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol, add benzaldehyde (1.0-1.1 eq.).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. The addition may cause gas evolution, so it should be done carefully.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product and consumption of the imine intermediate by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM or another suitable organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Final Product: Purify the crude material by flash column chromatography to yield the desired N-alkylated secondary amine.

Quantitative Data Summary for Reductive Amination

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Stoichiometry | Amine:Aldehyde:Reducer (1.0 : 1.1 : 1.5) | A slight excess of the aldehyde and a larger excess of the reducing agent ensure high conversion. |

| Solvent | 1,2-Dichloroethane (DCE) | A common, non-reactive solvent for this transformation. |

| Catalyst | Acetic Acid (catalytic) | Speeds up the formation of the iminium ion, which is the species that gets reduced. |

| Temperature | Room Temperature | The reaction proceeds efficiently under mild conditions. |